1-(4-bromophenyl)-2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
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Overview
Description
1-(4-BROMOPHENYL)-2-{[5-(2-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE is a complex organic compound that features a combination of bromophenyl and triazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-BROMOPHENYL)-2-{[5-(2-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate precursor.
Coupling Reactions: The final step involves coupling the bromophenyl and triazolyl groups using a suitable coupling reagent, such as a palladium catalyst in a Suzuki or Heck coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-BROMOPHENYL)-2-{[5-(2-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms in the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of phenyl derivatives with various functional groups.
Scientific Research Applications
1-(4-BROMOPHENYL)-2-{[5-(2-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Use in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(4-BROMOPHENYL)-2-{[5-(2-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring may play a crucial role in binding to these targets, while the bromophenyl groups could enhance the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-BROMOPHENYL)-2-{[5-(2-CHLOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE
- 1-(4-BROMOPHENYL)-2-{[5-(2-FLUOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE
Uniqueness
1-(4-BROMOPHENYL)-2-{[5-(2-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ETHAN-1-ONE is unique due to the presence of two bromophenyl groups, which may confer distinct electronic and steric properties compared to similar compounds with different halogen substitutions.
Properties
Molecular Formula |
C17H13Br2N3OS |
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Molecular Weight |
467.2 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2-[[5-(2-bromophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]ethanone |
InChI |
InChI=1S/C17H13Br2N3OS/c1-22-16(13-4-2-3-5-14(13)19)20-21-17(22)24-10-15(23)11-6-8-12(18)9-7-11/h2-9H,10H2,1H3 |
InChI Key |
NJWMUTZEFVXZAQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3Br |
Origin of Product |
United States |
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